molecular formula C33H22FNO3 B11542676 4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate

4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate

Cat. No.: B11542676
M. Wt: 499.5 g/mol
InChI Key: HRAGALYOKPWTLM-QEMRYYCWSA-N
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Description

4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate is a complex organic compound that features a naphthalene core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate typically involves multiple steps, including the formation of the naphthalene core, the introduction of the fluorophenyl group, and the final coupling reactions. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene core, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Amines and reduced imine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the naphthalene core.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The naphthalene core can intercalate with DNA, while the fluorophenyl group can enhance binding affinity to certain proteins. The imine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-({4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate
  • 4-[(E)-({4-[(2E)-3-(4-bromophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate

Uniqueness

The presence of the fluorophenyl group in 4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate imparts unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets, compared to its chloro- and bromo- analogs.

Properties

Molecular Formula

C33H22FNO3

Molecular Weight

499.5 g/mol

IUPAC Name

[4-[[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl]iminomethyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C33H22FNO3/c34-27-15-8-23(9-16-27)12-21-32(36)26-13-17-28(18-14-26)35-22-24-10-19-29(20-11-24)38-33(37)31-7-3-5-25-4-1-2-6-30(25)31/h1-22H/b21-12+,35-22?

InChI Key

HRAGALYOKPWTLM-QEMRYYCWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NC4=CC=C(C=C4)C(=O)/C=C/C5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NC4=CC=C(C=C4)C(=O)C=CC5=CC=C(C=C5)F

Origin of Product

United States

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